

Independent Verification of DD-03-156 Biological Effects: A Comparative Guide

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This guide provides an objective comparison of the biological effects of the PROTAC (Proteolysis-Targeting Chimera) degrader **DD-03-156** with alternative small molecule inhibitors targeting its primary substrates, Cyclin-Dependent Kinase 17 (CDK17) and LIM Domain Kinase 2 (LIMK2). Experimental data is presented to facilitate independent verification and further research.

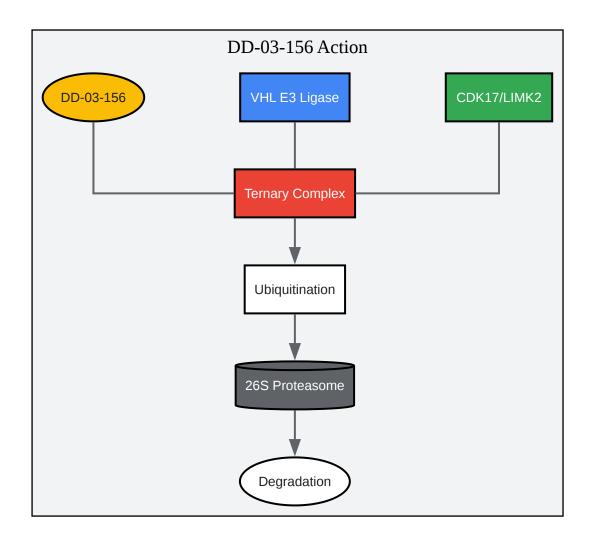
Introduction to DD-03-156

DD-03-156 is a heterobifunctional degrader that induces the degradation of CDK17 and LIMK2. It is a PROTAC composed of a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a linker, and the BRAF inhibitor dabrafenib, which serves as the warhead for engaging CDK17 and LIMK2. By hijacking the cell's ubiquitin-proteasome system, **DD-03-156** targets these kinases for destruction, offering a distinct mechanism of action compared to traditional small molecule inhibitors that only block the kinase activity.

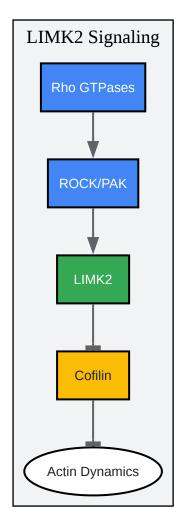
Mechanism of Action of DD-03-156

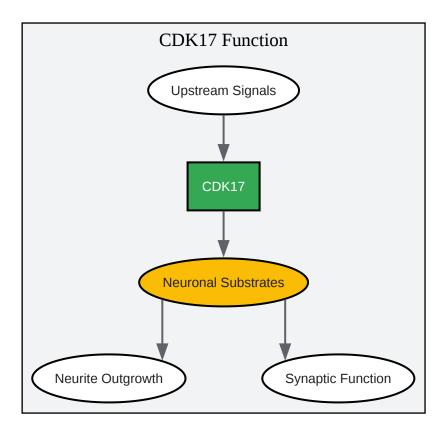
DD-03-156 operates by forming a ternary complex between the VHL E3 ligase and either CDK17 or LIMK2. This proximity, induced by the PROTAC, leads to the polyubiquitination of the target kinase by the E3 ligase. The ubiquitinated kinase is then recognized and degraded by the 26S proteasome, resulting in a reduction of the total cellular levels of the target protein.













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